N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide
Overview
Description
N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C19H17ClN2O3S and its molecular weight is 388.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.0648413 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral Potential of Aryl/Heteroaryl Compounds
- Design and Synthesis for Antiviral Activities : A study highlighted the use of polymeric catalysts in the synthesis of aryl/heteroaryl compounds, demonstrating significant antiviral activity against tobacco mosaic virus. This suggests that compounds with similar structural motifs may have potential applications in developing antiviral agents (Naidu et al., 2012).
Bone Health and Osteoporosis Prevention
- Inhibition of Osteoclastogenesis : Research on a novel compound related to the prevention of bone loss in mice by inhibiting osteoclast differentiation indicates potential applications in treating osteoporosis and other bone-resorption-related conditions (Cho et al., 2020).
Fuel Cell Applications
- Polyimide Copolymers for Proton-Exchange Membranes : The development of sulfonated naphthalene dianhydride-based polyimide copolymers for fuel cell applications points to the relevance of sulfonated compounds in enhancing the efficiency of fuel cells (Einsla et al., 2005).
Crystal Structure Analysis
- Characterization of Arylcarbamothioyl Compounds : A study on the synthesis and crystal structure analysis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with naphthalenyl and chlorophenyl groups, underscores the importance of structural analysis in understanding the properties of complex organic compounds (Özer et al., 2009).
Calcium Sensing Receptor Ligands
- Development of Calcium Sensing Receptor Ligands : Research on N1-Benzoyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes for their potent calcilytic activity suggests applications in manipulating calcium sensing receptors for therapeutic purposes (Kessler et al., 2006).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-22(13-19(23)21-17-8-4-7-16(20)12-17)26(24,25)18-10-9-14-5-2-3-6-15(14)11-18/h2-12H,13H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOBONXZRJBBQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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